molecular formula C19H24O6 B2473462 Isopropyl 5-(2-(tert-butoxy)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate CAS No. 314745-82-9

Isopropyl 5-(2-(tert-butoxy)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate

Cat. No.: B2473462
CAS No.: 314745-82-9
M. Wt: 348.395
InChI Key: LUDOXJZGKCHJJC-UHFFFAOYSA-N
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Description

Isopropyl 5-(2-(tert-butoxy)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate is a complex organic compound with a unique structure that includes a benzofuran core, an isopropyl ester, and a tert-butoxy group

Mechanism of Action

Target of Action

Similar compounds, such as tert-butoxy alkanols, have been studied for their potential as oxygenated additives for motor gasoline .

Mode of Action

It’s worth noting that compounds with tert-butoxy groups have been used in peptide synthesis . They can undergo reactions such as protodeboronation , which involves the removal of a boron group from a molecule, and ring-opening polymerization , a process that forms a polymer by opening and polymerizing cyclic monomers.

Biochemical Pathways

It’s known that compounds with tert-butoxy groups can be involved in the synthesis of peptides and the formation of polyacids . These processes can have downstream effects on various biochemical pathways, including those involved in protein synthesis and degradation.

Pharmacokinetics

It’s known that boronic acids and their esters, which are structurally similar to this compound, are only marginally stable in water . This could potentially affect the bioavailability of the compound.

Result of Action

Given its potential use in peptide synthesis , it could potentially influence the structure and function of proteins within cells.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the stability of similar compounds, such as boronic acids and their esters, can be affected by the presence of water . Additionally, the reaction conditions, such as temperature and pH, can influence the efficiency of reactions involving this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 5-(2-(tert-butoxy)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent.

    Introduction of the Isopropyl Ester Group: The carboxylic acid group on the benzofuran core is esterified using isopropyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

    Attachment of the tert-Butoxy Group: The tert-butoxy group is introduced through a nucleophilic substitution reaction, where a tert-butyl halide reacts with the appropriate intermediate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 5-(2-(tert-butoxy)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the tert-butoxy group, where nucleophiles such as amines or thiols can replace the tert-butoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Isopropyl 5-(2-(tert-butoxy)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    Isopropyl 5-(2-(tert-butoxy)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate: shares similarities with other benzofuran derivatives and esters, such as:

Properties

IUPAC Name

propan-2-yl 2-methyl-5-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O6/c1-11(2)23-18(21)17-12(3)24-15-8-7-13(9-14(15)17)22-10-16(20)25-19(4,5)6/h7-9,11H,10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDOXJZGKCHJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)OC(C)(C)C)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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